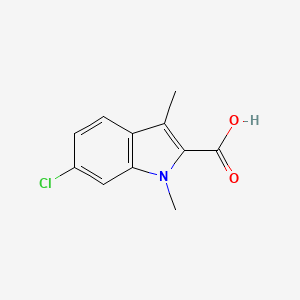

6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-chloro-1,3-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-8-4-3-7(12)5-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMFYWFCDWWHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=CC(=C2)Cl)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid involves several steps. One common method includes the reaction of 6-chloroindole with dimethyl sulfate to introduce the methyl groups at positions 1 and 3. The carboxylic acid group is then introduced through a carboxylation reaction . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate for further research:

- Antiviral Properties: Indole derivatives have been shown to possess antiviral activity against various viruses. The specific mechanisms often involve interference with viral replication pathways.

- Anticancer Potential: Research indicates that compounds similar to 6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid can inhibit anti-apoptotic proteins like Mcl-1, which is overexpressed in many cancers. Inhibitors derived from indole scaffolds have demonstrated nanomolar binding affinities to Mcl-1, showcasing their potential as anticancer agents .

- Anti-inflammatory Effects: Indole derivatives are also known for their anti-inflammatory properties, which can be useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Inhibition of Mcl-1:

Compound Binding Affinity (nM) Selectivity Compound A 5 >1700-fold over Bcl-xL Compound B 8 >100-fold over Bcl-2 -

CB1 Receptor Modulation:

Structural Variation Binding Affinity (K_B) Cooperativity (α) C3 Ethyl Group Varies Improved from 6.9 to 17.6 - α-Glucosidase Inhibition:

Industrial Applications

The compound is not only significant in academic research but also has practical applications in industry:

- Pharmaceutical Development: Due to its diverse biological activities, it serves as a building block for synthesizing more complex pharmaceuticals aimed at treating various diseases.

- Fine Chemical Production: It is utilized in producing fine chemicals and intermediates in organic synthesis processes.

Mecanismo De Acción

The mechanism of action of 6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparación Con Compuestos Similares

6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .

Actividad Biológica

6-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a class of compounds recognized for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The biological activity of these compounds often arises from their ability to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

This compound exerts its effects through high-affinity binding to specific receptors and enzymes. The precise targets may vary depending on the cellular context and the presence of other molecular components.

Biochemical Pathways

The compound is known to influence several key biochemical pathways, including those involved in cell proliferation and apoptosis. For instance, indole derivatives have been shown to modulate signaling pathways related to cancer cell growth and survival.

Anticancer Properties

Research indicates that indole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that certain indole derivatives suppress the growth of rapidly dividing cells more effectively than slower-growing fibroblasts. Specific derivatives showed low minimum inhibitory concentrations (MIC) against resistant strains of cancer cells (e.g., A549 lung cancer cells) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated effective activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with reported MIC values as low as 0.98 μg/mL . This suggests potential utility in treating infections caused by resistant bacteria.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of indole derivatives:

- Antiproliferative Activity : Compounds similar to this compound have shown significant antiproliferative effects in vitro. For instance, certain derivatives exhibited GI50 values ranging from 29 nM to 47 nM against cancer cell lines .

- Antimicrobial Efficacy : In a comparative study, an indole derivative demonstrated an MIC of 3.90 μg/mL against S. aureus ATCC 25923 and even lower against MRSA strains . This highlights the potential of such compounds in addressing antibiotic resistance.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step condensation and functionalization of indole precursors. For example, analogous indole-carboxylic acid derivatives are synthesized via:

- Formylation : Reacting indole derivatives with formylating agents (e.g., acetic anhydride or DMF/POCl₃) to introduce a formyl group at the 3-position .

- Condensation : Refluxing with reagents like 2-aminothiazol-4(5H)-one in acetic acid to form fused heterocyclic structures, followed by chlorination and methylation .

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- X-ray Crystallography : Resolve crystal structures using software like SHELXL to confirm bond lengths, angles, and substituent positions .

- NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts with calculated values (e.g., substituent-induced deshielding at C-2 due to the carboxylic acid group).

- HPLC/MS : Verify purity (>95%) via reverse-phase HPLC and confirm molecular weight using high-resolution mass spectrometry .

Q. What are the key physical-chemical properties of this compound, and how are they determined?

- Methodological Answer :

- Melting Point : Determine via differential scanning calorimetry (DSC); similar indole-carboxylic acids exhibit melting points between 140–210°C .

- Solubility : Assess in polar (water, DMSO) and non-polar solvents (DCM) using gravimetric analysis; carboxylic acid groups enhance solubility in basic aqueous solutions .

- Stability : Perform accelerated stability studies under varying pH, temperature, and light exposure to identify degradation pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and methyl substituents influence reactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro group at C-6 reduces electron density at the indole ring, slowing electrophilic substitution. Computational studies (DFT) can map electrostatic potential surfaces .

- Steric Effects : 1,3-Dimethyl groups hinder rotation around the indole ring, affecting conformational stability. X-ray data can quantify torsional angles and intermolecular interactions .

- Reactivity Profiling : Compare reaction rates of methylated vs. non-methylated analogs in nucleophilic acyl substitution (e.g., esterification) .

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine X-ray crystallography (definitive bond confirmation) with solid-state NMR to address discrepancies in solution-state NMR peak assignments .

- Isotopic Labeling : Use ¹³C-labeled methyl groups to track coupling patterns in complex NMR spectra .

- Computational Modeling : Optimize geometries using Gaussian or ORCA and simulate spectra (NMR, IR) for direct comparison with experimental data .

Q. What are the optimal conditions for long-term storage to prevent decomposition?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation .

- Humidity Control : Use desiccants (silica gel) in sealed containers; carboxylic acids are prone to hygroscopic degradation .

- Inert Atmosphere : Argon or nitrogen purging reduces oxidation risk, particularly for the indole ring .

Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated?

- Methodological Answer :

- pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Methyl groups at N-1 and C-3 may enhance stability in acidic conditions by reducing protonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.